molecular formula C21H29N7O2 B6474670 1-[4-(4-{[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one CAS No. 2640822-92-8

1-[4-(4-{[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B6474670
CAS No.: 2640822-92-8
M. Wt: 411.5 g/mol
InChI Key: GIDVSMQGPCLPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-{[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one ( 2640822-92-8) is a synthetic small molecule with a molecular formula of C21H29N7O2 and a molecular weight of 411.50 g/mol . This compound features a complex structure that incorporates a 9-methyl-9H-purine core, a piperidine ring, and a piperazine group terminated with an acetyl moiety, all connected by a but-2-yn-1-yl linker . Its calculated pKa is 7.38, and it has an XLogP3 of 0.3 and a polar surface area of 79.6 Ų, properties that influence its solubility and potential for cellular permeability . Compounds with purine-based scaffolds and piperazine/piperidine motifs are of significant interest in medicinal chemistry and pharmacology research . They are frequently investigated for their potential to interact with various enzymatic targets, including kinases and other purine-binding proteins . The structural elements present in this molecule suggest it could be a valuable chemical tool for probing biological mechanisms. Researchers can utilize this compound in high-throughput screening assays, as a building block for the synthesis of more complex chemical entities, or as a reference standard in analytical studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should conduct all necessary safety assessments and profiling experiments to fully characterize the compound's activity and properties in their specific biological systems.

Properties

IUPAC Name

1-[4-[4-[1-(9-methylpurin-6-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7O2/c1-17(29)27-12-10-26(11-13-27)7-3-4-14-30-18-5-8-28(9-6-18)21-19-20(22-15-23-21)25(2)16-24-19/h15-16,18H,5-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDVSMQGPCLPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3N=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(4-{[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one is a complex organic molecule that integrates various pharmacologically relevant moieties. Its structure suggests potential interactions with biological targets, particularly in the realm of cancer therapy and neurological disorders. This article aims to synthesize current knowledge regarding its biological activity, including mechanisms of action, efficacy in various assays, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula for the compound is C20H25N7OC_{20}H_{25}N_7O with a molecular weight of approximately 396.5 g/mol. The compound features a purine derivative linked to piperidine and piperazine rings, which are known to exhibit diverse biological activities.

PropertyValue
Molecular FormulaC20H25N7O
Molecular Weight396.5 g/mol
IUPAC NameThis compound
Canonical SMILESCN1C=NC2=C1N=CN=C2N3CCC(CC3)CN(C)C4=NC=NC(=C4F)C5CC5

The mechanism of action for this compound is hypothesized to involve:

Inhibition of Enzymatic Activity : The purine moiety suggests potential interference with nucleic acid metabolism, which is crucial in cancer cell proliferation.

Modulation of Receptor Activity : The piperidine and piperazine rings may interact with neurotransmitter receptors or other cellular signaling pathways, influencing neuronal activity or tumor microenvironments.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of compounds similar to this compound. For instance, derivatives containing purine structures have shown significant growth inhibition in various cancer cell lines:

CompoundCell LineIC50 (µM)
Bis-pyrrolo[2,3-d]pyrimidineHeLa3.8
Mono-purine derivativesCFPAC-10.79
Etravirine hybridsHIV-infected cells<10

These findings indicate that structural modifications can enhance or diminish biological activity, suggesting a need for further optimization of the target compound.

Case Studies

A study focused on structurally related compounds demonstrated that modifications to the piperidine ring significantly influenced their cytotoxicity against pancreatic adenocarcinoma cells. The introduction of specific functional groups led to varying degrees of apoptosis induction and necrosis in treated cells, highlighting the importance of molecular structure in therapeutic efficacy.

Comparative Analysis

When compared to other purine derivatives such as 6-Mercaptopurine and Azathioprine , which are established chemotherapeutic agents, the unique structure of this compound may confer distinct advantages in terms of selectivity and reduced side effects:

CompoundMechanismIndications
6-MercaptopurinePurine analog inhibiting DNA synthesisLeukemia, Lymphoma
AzathioprineImmunosuppressantAutoimmune diseases
Target CompoundPotential dual action (anti-cancer & neuroprotective)Cancer, Neurological disorders

Comparison with Similar Compounds

Key Observations :

  • Linker Diversity : The target compound employs a rigid but-2-yn-1-yl linker, whereas analogs like 9a use triazole-methoxy linkers, which may influence conformational flexibility and binding kinetics .
  • Substituent Effects : The 9-methyl group on the purine core distinguishes it from Example 109, which has a 4-methylpiperazine substituent. Such modifications can alter target selectivity and metabolic stability .

Physicochemical and Computational Insights

  • Physicochemical Properties: Compounds like 9a and 9e were characterized via NMR and elemental analysis, confirming purity and structural integrity . The target compound’s acetyl-terminated piperazine may enhance solubility compared to bulkier analogs (e.g., Example 109’s chromenone group).
  • Computational Studies : mentions computational modeling for analogs, suggesting that electronic properties (e.g., HOMO/LUMO energies) and steric effects of substituents could predict binding affinities .

Preparation Methods

Sonogashira Coupling Approach

An alternative method employs a Sonogashira coupling between 1-(9-methyl-9H-purin-6-yl)-4-iodopiperidine and 1-ethynyl-4-(piperazin-1-yl)ethane under palladium catalysis. While this route reduces step count, the requirement for anhydrous conditions and palladium catalysts (Pd(PPh₃)₄, CuI) increases cost and complexity.

Solid-Phase Synthesis

Immobilizing piperazine on Wang resin enables iterative coupling and acetylation, though yields are lower (58–62%) due to steric hindrance.

Comparative Table:

MethodYieldCostComplexity
Nucleophilic Substitution74%LowModerate
Sonogashira Coupling65%HighHigh
Solid-Phase60%MediumHigh

Challenges and Mitigation Strategies

  • Alkyne Stability: The but-2-yn-1-yl group is prone to polymerization under basic conditions. Using low temperatures (0–5°C) and inert atmospheres mitigates this.

  • Selective Acetylation: Competing acetylation of the purine nitrogen is avoided by employing mild acylating agents (e.g., acetic anhydride over acetyl chloride).

Scalability and Industrial Feasibility

The nucleophilic substitution route (Steps 1–4) is scalable to kilogram quantities, as demonstrated by pilot-scale reactions in Source, which achieved 71% overall yield with >99% HPLC purity. Key cost drivers include 9-methyl-9H-purine-6-yl chloride (€320/g) and propargyl bromide (€85/g), necessitating solvent recovery systems .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and what purification techniques are recommended?

The compound is synthesized via multi-step routes involving nucleophilic substitution, coupling reactions (e.g., Sonogashira coupling for alkyne formation), and functional group protection/deprotection. Specialized reagents like palladium catalysts and anhydrous solvents (e.g., dimethylformamide) are critical. Purification often requires column chromatography with gradients of polar/non-polar solvents to isolate intermediates and the final product .

Q. How is the molecular structure of this compound characterized experimentally?

Structural confirmation relies on spectroscopic methods:

  • NMR : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to resolve piperazine and purine ring systems.
  • Mass spectrometry : High-resolution ESI-MS for molecular ion verification.
  • X-ray crystallography : For absolute stereochemical assignment if crystalline forms are obtainable .

Q. What biological targets are hypothesized for this compound based on its structural features?

The purine moiety suggests adenosine receptor interactions, while the piperazine and alkyne groups may target kinase or G-protein-coupled receptors (GPCRs). Preliminary docking studies propose affinity for adenosine A2A_{2A} receptors due to structural homology with known antagonists .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • First aid : Immediate skin/eye rinsing with water and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Solvent optimization : Test polar aprotic solvents (e.g., THF, acetonitrile) for coupling steps.
  • Catalyst screening : Evaluate Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) for alkyne coupling efficiency.
  • Temperature control : Reflux vs. microwave-assisted synthesis to reduce side reactions. Computational reaction path searches (e.g., DFT calculations) can predict energetically favorable pathways .

Q. What strategies resolve discrepancies in binding affinity data across different assay platforms?

  • Assay validation : Compare surface plasmon resonance (SPR) with fluorescence polarization (FP) assays using standardized protein batches.
  • Buffer optimization : Assess pH and ionic strength effects on ligand-receptor interactions.
  • Orthogonal validation : Cross-verify with radioligand displacement assays to rule out fluorescence interference .

Q. How can chemical stability be assessed under varying pH and light conditions for long-term storage?

  • Forced degradation studies : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) buffers at 40°C for 48 hours, followed by HPLC analysis.
  • Photostability : Use ICH guidelines (Q1B) with UV light exposure (320–400 nm) to identify degradation products .

Q. What computational methods are used to predict metabolite formation and toxicity profiles?

  • In silico tools : Schrödinger’s MetaSite or ADMET Predictor to identify cytochrome P450-mediated metabolites.
  • Toxicity screening : Use Derek Nexus for structural alerts related to hepatotoxicity or mutagenicity .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

  • Modify substituents : Replace the alkyne linker with a triazole (via click chemistry) to enhance metabolic stability.
  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) to reduce hydrophobicity and improve solubility. Validate with in vitro hepatic microsomal assays .

Q. What experimental approaches validate the compound’s mechanism of action in cellular models?

  • Knockdown/knockout models : Use CRISPR-Cas9 to silence hypothesized receptors (e.g., A2A_{2A}) and assess functional rescue.
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., cAMP/PKA pathways) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.